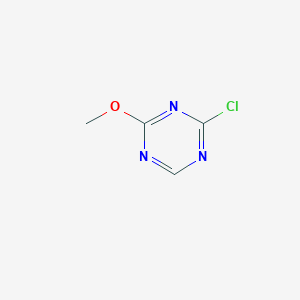

2-Chloro-4-methoxy-1,3,5-triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEOKBQBLONYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591759 | |

| Record name | 2-Chloro-4-methoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112667-87-5 | |

| Record name | 2-Chloro-4-methoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-methoxy-1,3,5-triazine

Disclaimer: Publicly available, in-depth technical information specifically for 2-Chloro-4-methoxy-1,3,5-triazine (CAS No. 112667-87-5) is limited. This guide provides the available data for the target compound and pertinent information from closely related analogues, namely 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine, to offer a comprehensive overview based on current knowledge. The synthesis described herein is a proposed pathway based on established principles of triazine chemistry.

Core Chemical Properties

Derivatives of 1,3,5-triazine are a class of heterocyclic compounds with a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their reactivity is primarily dictated by the substituents on the triazine ring. The presence of a chlorine atom makes the molecule susceptible to nucleophilic substitution, a key feature in its synthetic utility.

Physicochemical Data

Quantitative data for this compound is scarce. The table below summarizes the available data for the target compound and a closely related precursor, 2,4-dichloro-6-methoxy-1,3,5-triazine, for comparative purposes.

| Property | This compound | 2,4-Dichloro-6-methoxy-1,3,5-triazine |

| CAS Number | 112667-87-5[1][2][3][4][5] | 3638-04-8[6][7] |

| Molecular Formula | C₄H₄ClN₃O[1][2][3] | C₄H₃Cl₂N₃O[8] |

| Molecular Weight | 145.55 g/mol [1][2] | 179.99 g/mol |

| Appearance | Not specified | Colorless to pale yellow crystalline solid[8] |

| Melting Point | Not specified | 86-88 °C[7][9] |

| Boiling Point | Not specified | 132-134 °C at 49 mmHg[7][9] |

| Density | Not specified | 1.538 g/cm³ (Predicted)[9] |

| Purity | 95%[2] | Not specified |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[1] | Under inert gas (nitrogen or Argon) at 2-8°C[9] |

Spectroscopic Data

Reactivity and Synthetic Applications

The reactivity of chlorotriazines is characterized by the facile nucleophilic substitution of the chlorine atoms. The triazine ring is electron-deficient, which activates the carbon-chlorine bond towards attack by nucleophiles. The substitution of chlorine atoms on the triazine ring is a stepwise process, with the reactivity of the remaining chlorine atoms decreasing after each substitution.

This compound is a versatile intermediate in organic synthesis. The remaining chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.

The closely related 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is widely used as a coupling reagent in peptide synthesis and in the formation of amides, esters, and anhydrides from carboxylic acids.[12][13][14][15][16][17] It is also used in the synthesis of various substituted triazines.[18][19][20][21]

Proposed Synthesis of this compound

A logical synthetic route to this compound starts from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis involves a two-step nucleophilic substitution.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine

-

Dissolve cyanuric chloride in a suitable organic solvent (e.g., acetone, THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add one equivalent of sodium methoxide in methanol to the stirred solution.

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir for a specified time at low temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

Due to the deactivating effect of the methoxy group, the second substitution to replace a chlorine with a hydrogen (reduction) would require specific reducing agents that are compatible with the triazine ring and the remaining chloro and methoxy substituents. Alternatively, a second nucleophilic substitution with a different nucleophile could be performed at a higher temperature. The precise conditions would require experimental optimization.

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthesis of this compound.

Logical Reactivity Pathway

The core reactivity of this compound involves the nucleophilic displacement of the remaining chlorine atom. This allows for the introduction of a second, different substituent onto the triazine ring, leading to asymmetrically substituted triazines. The methoxy group can also potentially be displaced under harsher conditions or by specific reagents.

The following diagram illustrates the general reactivity of this triazine derivative.

Caption: General reactivity of this compound.

Safety and Handling

Halogenated triazines should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a potentially useful, though not widely documented, synthetic intermediate. Its chemical properties can be largely inferred from the well-established chemistry of other substituted chlorotriazines. The primary utility of this compound lies in its ability to undergo nucleophilic substitution to create a diverse range of asymmetrically substituted 1,3,5-triazine derivatives. Further research and publication of its detailed properties and reactivity would be beneficial to the scientific community.

References

- 1. 112667-87-5|this compound|BLD Pharm [bldpharm.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 2-Chloro-4-methoxy-1,3,5-triazine , Package: 250mg , Laibo Chem - <title>globallabor</title> [globallabor.com.br]

- 5. AB528820 | CAS 112667-87-5 – abcr Gute Chemie [abcr.com]

- 6. glpbio.com [glpbio.com]

- 7. 2,4-Dichloro-6-methoxy-1,3,5-triazine | CAS#:3638-04-8 | Chemsrc [chemsrc.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS#: 3638-04-8 [m.chemicalbook.com]

- 10. 2-Chloro-4,6-dimethoxy-1,3,5-triazine(3140-73-6) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 13. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 3140-73-6 [chemicalbook.com]

- 14. 2-氯-4,6-二甲氧基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 15. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CAS#:3140-73-6 | Chemsrc [chemsrc.com]

- 16. researchgate.net [researchgate.net]

- 17. 2-氯-4,6-二甲氧基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]

- 19. Page loading... [guidechem.com]

- 20. Page loading... [guidechem.com]

- 21. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxy-1,3,5-triazine

A Note on Nomenclature: This technical guide focuses on the chemical compound with the CAS number 3140-73-6. While the user query specified "2-Chloro-4-methoxy-1,3,5-triazine," the overwhelmingly prevalent and well-documented compound in scientific literature and chemical databases is 2-Chloro-4,6-dimethoxy-1,3,5-triazine . It is presumed that this is the compound of interest for this technical guide.

Introduction

2-Chloro-4,6-dimethoxy-1,3,5-triazine, commonly referred to as CDMT, is a heterocyclic organic compound that serves as a versatile and efficient reagent in organic synthesis. With a triazine core substituted with a chlorine atom and two methoxy groups, CDMT is primarily recognized for its role as a peptide coupling agent. Its stability, high reactivity under mild conditions, and the ability to minimize racemization have established it as a valuable tool for researchers and professionals in drug development and peptide chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and workflow diagrams.

Chemical and Physical Properties

CDMT is a white crystalline solid with no distinct odor.[1] It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3140-73-6 | [1][2][3][4] |

| Molecular Formula | C₅H₆ClN₃O₂ | [2][3][5] |

| Molecular Weight | 175.57 g/mol | [3][5][6] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 71-74 °C | [2][5] |

| Boiling Point | 305.1 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Flash Point | 138.3 ± 23.2 °C | [5] |

| InChI Key | GPIQOFWTZXXOOV-UHFFFAOYSA-N | [2] |

| SMILES | COc1nc(Cl)nc(OC)n1 | [2] |

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

The synthesis of CDMT typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material. The stepwise substitution of the chlorine atoms with methoxy groups is controlled by temperature, allowing for the selective synthesis of the disubstituted product.

Experimental Protocol: Synthesis from Cyanuric Chloride and Sodium Methoxide

This protocol is based on a common industrial method that yields a high purity product.[7][8]

Materials:

-

Cyanuric chloride (369 kg)

-

N,N-dimethylformamide (DMF) (500 kg)

-

Sodium methoxide (solid, 245 kg)

-

Heptane (for recrystallization)

-

Water

Procedure:

-

In a suitable reactor, dissolve 369 kg of cyanuric chloride in 500 kg of N,N-dimethylformamide.

-

Once completely dissolved, cool the reactor to 5-10 °C.

-

Slowly add 245 kg of solid sodium methoxide to the cooled solution.

-

Allow the reaction to proceed at room temperature for 2 hours.

-

After the initial reaction period, heat the mixture to reflux and maintain for 2.5 hours.

-

Upon completion, cool the reaction mixture and add a large volume of water to precipitate the crude product.

-

Filter the solid precipitate and wash it with water.

-

Dry the crude product in an oven.

-

For purification, recrystallize the crude solid from heptane.

-

Filter the purified crystals and dry to obtain the final product. This method can yield up to 91% of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a purity of up to 99.5%.[8]

Synthesis Workflow

Caption: General workflow for the synthesis of CDMT.

Applications in Drug Development and Organic Synthesis

The primary application of CDMT is as a coupling agent in the formation of amide and ester bonds, which is a fundamental reaction in peptide synthesis and the development of many pharmaceuticals.[9]

Peptide Bond Formation

CDMT activates a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form an amide bond. This process is highly efficient and minimizes the risk of racemization at the chiral center of the amino acid.

Experimental Protocol: Peptide Coupling using CDMT

Materials:

-

N-protected amino acid (1.0 mmol)

-

Amino acid ester hydrochloride (1.0 mmol)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 mmol)

-

N-methylmorpholine (NMM) (3.0 mmol)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

Procedure:

-

Dissolve the N-protected amino acid (1.0 mmol) and CDMT (1.1 mmol) in the anhydrous solvent.

-

Add N-methylmorpholine (2.0 mmol) to the solution and stir at room temperature for 1-2 hours. This forms the active ester intermediate.

-

In a separate flask, dissolve the amino acid ester hydrochloride (1.0 mmol) in the anhydrous solvent and neutralize with N-methylmorpholine (1.0 mmol).

-

Add the neutralized amino acid ester solution to the active ester solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography or recrystallization.

Peptide Coupling Signaling Pathway

Caption: Mechanism of peptide bond formation using CDMT.

Other Applications

Beyond peptide synthesis, CDMT has been utilized in:

-

The synthesis of esters and amides in complex natural products.[10][11]

-

The preparation of 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts.[2]

-

The synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), another effective coupling agent.[2]

-

As a reagent in the specific labeling of biomolecules.[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of CDMT.

| Spectroscopy | Data |

| ¹H NMR | Spectral data available in various databases. |

| ¹³C NMR | Spectral data available in various databases. |

| IR | Data available, typically showing characteristic peaks for the triazine ring and C-O bonds. |

| Mass Spec | Molecular Ion Peak (M+) consistent with the molecular weight. |

Note: For detailed spectra, please refer to specialized chemical databases.

Safety and Handling

CDMT should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a highly effective and widely used reagent in organic synthesis, particularly for the formation of amide and ester bonds. Its ease of synthesis, stability, and the ability to promote reactions under mild conditions with minimal side products make it an indispensable tool for chemists in academia and industry, especially in the field of drug discovery and development. This guide has provided a foundational understanding of its properties, synthesis, and applications, offering valuable insights for researchers and scientists.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chloro-4,6-dimethoxy-1,3,5-triazine CDMT [sigmaaldrich.com]

- 3. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Alzchem Group [alzchem.com]

- 4. 3140-73-6|2-Chloro-4,6-dimethoxy-1,3,5-triazine|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CAS#:3140-73-6 | Chemsrc [chemsrc.com]

- 6. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine, a crucial intermediate in the development of pharmaceuticals, agrochemicals, and other functional materials. The document details the underlying chemical principles, a specific experimental protocol, and the expected outcomes, presented in a format tailored for professionals in chemical research and development.

Introduction

2,4-Dichloro-6-methoxy-1,3,5-triazine is a derivative of 1,3,5-triazine, characterized by a triazine ring substituted with two chlorine atoms and one methoxy group. The synthesis of this compound is a key step in the creation of more complex di- and tri-substituted triazines. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a stepwise and controlled nucleophilic substitution. This selective substitution is fundamental to the synthesis of asymmetrically substituted triazine derivatives. The first chlorine atom is the most reactive and can be substituted at low temperatures (typically around 0-25°C), while subsequent substitutions require higher temperatures.[1][2] This guide focuses on the selective mono-substitution of cyanuric chloride to yield the target compound.

Core Synthesis Pathway

The primary method for synthesizing 2,4-dichloro-6-methoxy-1,3,5-triazine involves the nucleophilic substitution of one chlorine atom of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a methoxy group from methanol. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Chemical reaction pathway for the synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine.

| Parameter | Value | Reference |

| Yield | 98% | [1] |

| Melting Point | 87-88°C | [1] |

| Molecular Formula | C₄H₃Cl₂N₃O | |

| Molecular Weight | 179.99 g/mol | |

| CAS Number | 3638-04-8 | |

| ¹H-NMR (CDCl₃) | δ 3.99 (s, 3H, OCH₃) | [1] |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 54.8 (OCH₃), 168.9, 171.4 (C=N, triazine) | [1] |

Detailed Experimental Protocol

This protocol is based on a reported method for the synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine.[1]

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Methanol (reagent grade)

-

An appropriate base (e.g., sodium bicarbonate or other non-nucleophilic base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hexane

-

Water (deionized)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer for product characterization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride in dichloromethane.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Reagent Addition: Slowly add one molar equivalent of methanol to the stirred solution. It is crucial to maintain the low temperature to ensure mono-substitution.[3]

-

Base Addition: Concurrently or subsequently, add one molar equivalent of a suitable base to neutralize the HCl formed during the reaction.

-

Reaction: Stir the reaction mixture at room temperature (~25°C) for approximately 30 minutes.[1]

-

Work-up:

-

Quench the reaction with water.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a solvent system such as dichloromethane/hexane to yield the final product as a white solid.[1]

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine.

Conclusion

The synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine is a well-established process that relies on the controlled, temperature-dependent nucleophilic substitution of cyanuric chloride. By carefully managing the reaction conditions, particularly maintaining a low temperature during the addition of methanol, a high yield of the mono-substituted product can be achieved. This guide provides the necessary details for researchers to successfully replicate this synthesis, enabling the further development of novel triazine-based compounds for a wide range of applications.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-methoxy-1,3,5-triazine

This technical guide provides a comprehensive overview of the structure elucidation of 2-chloro-4-methoxy-1,3,5-triazine, a key intermediate in the synthesis of various organic compounds, particularly herbicides. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed methodologies and data for the characterization of this molecule.

Introduction

This compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic compound. The structural confirmation of this molecule is fundamental for its use in further chemical reactions, ensuring the desired products are obtained with high purity. The structure is elucidated and confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the molecular formula, the connectivity of atoms, and the functional groups present in the molecule.

Molecular Structure

The structure of this compound consists of a central 1,3,5-triazine ring. This six-membered ring contains three nitrogen atoms and three carbon atoms in alternating positions. The ring is substituted with a chlorine atom at the C2 position and a methoxy group (-OCH₃) at the C4 position. The remaining carbon at the C6 position is bonded to a hydrogen atom.

Experimental Protocols for Synthesis and Characterization

The synthesis and structural confirmation of this compound typically involve the reaction of a starting material like cyanuric chloride with methanol, followed by purification and spectroscopic analysis.

3.1 Synthesis Protocol: Monosubstitution of Cyanuric Chloride

A common method for the synthesis of this compound involves the controlled reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with one equivalent of methanol in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Materials: Cyanuric chloride, methanol, a suitable solvent (e.g., acetone, tetrahydrofuran), and a base (e.g., sodium carbonate, triethylamine).

-

Procedure:

-

Dissolve cyanuric chloride in the chosen solvent and cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of one equivalent of methanol and one equivalent of the base in the same solvent.

-

Slowly add the methanol-base solution to the cyanuric chloride solution while maintaining the temperature at 0-5 °C and stirring vigorously.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the monosubstitution.

-

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the salt byproduct.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

3.2 Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a standard NMR spectrometer (e.g., 400 MHz). The resulting spectrum will show the chemical shifts, integration, and multiplicity of the proton signals.

-

¹³C NMR: Prepare a more concentrated sample in a suitable deuterated solvent. Record the spectrum, which will provide information on the chemical environment of each carbon atom in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (e.e., NaCl) or as a KBr pellet.

-

Record the IR spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹) to identify the characteristic absorption bands of the functional groups present.

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

-

Record the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

-

Data Presentation and Interpretation

The data obtained from the spectroscopic analyses are crucial for the unambiguous confirmation of the structure of this compound.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data | Interpretation |

| ¹H NMR | δ ~4.1 ppm (s, 3H)δ ~8.5 ppm (s, 1H) | Singlet at ~4.1 ppm corresponds to the three protons of the methoxy group (-OCH₃).Singlet at ~8.5 ppm corresponds to the proton attached to the triazine ring. |

| ¹³C NMR | δ ~56 ppmδ ~170 ppmδ ~171 ppmδ ~174 ppm | Signal at ~56 ppm is attributed to the carbon of the methoxy group.Signals around 170-174 ppm are characteristic of the carbon atoms in the triazine ring. |

| IR Spectroscopy (cm⁻¹) | ~3000-2800~1550-1400~1250~800 | C-H stretching vibrations of the methoxy and ring protons.C=N and C=C stretching vibrations of the triazine ring.C-O stretching of the methoxy group.C-Cl stretching vibration. |

| Mass Spectrometry (m/z) | Molecular Ion Peak [M]⁺ at m/z 145/147 | The presence of two peaks with an intensity ratio of approximately 3:1 is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). This confirms the molecular weight of the compound. |

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the elucidation of the structure of this compound, starting from the empirical data and leading to the confirmed molecular structure.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

The structure of this compound is reliably determined through a combination of synthesis and spectroscopic analysis. The detailed protocols and data presented in this guide provide a comprehensive resource for the characterization of this and similar triazine derivatives. The integration of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry allows for the unambiguous confirmation of the molecular structure, which is essential for its application in further chemical synthesis and development.

physical and chemical properties of 2-Chloro-4-methoxy-1,3,5-triazine

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxy-1,3,5-triazine

A Note on the Target Compound:

Extensive research for "2-Chloro-4-methoxy-1,3,5-triazine" (CAS 112667-87-5) yielded limited publicly available data. This technical guide will, therefore, focus on the closely related and well-documented compound, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CAS 3140-73-6), also known as CDMT. This analog shares a similar triazine core and is of significant interest to researchers, scientists, and drug development professionals as a versatile coupling reagent and synthetic intermediate.

Core Physical and Chemical Properties

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a white to almost white crystalline powder.[1] It is a stable yet highly reactive peptide coupling agent.[2] This compound is sparingly soluble in water.[1]

Table 1: Physical and Chemical Properties of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

| Property | Value | Source |

| CAS Number | 3140-73-6 | [1][3][4] |

| Molecular Formula | C₅H₆ClN₃O₂ | [3][4] |

| Molecular Weight | 175.57 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 71-74 °C | [4] |

| Assay | ≥97% | [4] |

| Water Solubility | Sparingly soluble | [1] |

| InChI Key | GPIQOFWTZXXOOV-UHFFFAOYSA-N | [4] |

| SMILES | COC1=NC(=NC(=N1)Cl)OC | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

Table 2: Spectroscopic Data for 2-Chloro-4,6-dimethoxy-1,3,5-triazine

| Spectroscopic Technique | Key Data Points | Source |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 145, 2nd Highest: 130, 3rd Highest: 147 | [3] |

| ¹³C NMR | Spectra available from suppliers like Wiley-VCH GmbH. | [3] |

| FTIR | Spectra available from suppliers like Wiley-VCH GmbH. | [3] |

Experimental Protocols

The synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is well-established, typically proceeding from cyanuric chloride.

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

A common method for synthesizing 2-Chloro-4,6-dimethoxy-1,3,5-triazine involves the reaction of cyanuric chloride with sodium methoxide in a suitable solvent.[5][6]

Materials:

-

Cyanuric chloride

-

Sodium methoxide (solid)

-

N,N-dimethylformamide (DMF) (solvent)

-

Heptane (for recrystallization)

-

Water

Procedure:

-

Reaction Setup: In a reactor, dissolve cyanuric chloride (369 kg) in N,N-dimethylformamide (500 kg).[5][6]

-

Cooling: Cool the reactor to a temperature between 5-10°C.[5][6]

-

Addition of Sodium Methoxide: Gradually add solid sodium methoxide (245 kg) to the cooled solution.[6]

-

Initial Reaction: Allow the mixture to react at room temperature for 2 hours.[5][6]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2.5 hours.[5][6]

-

Precipitation: After the reaction is complete, add a large volume of water to the solution to precipitate the crude product.[6]

-

Isolation of Crude Product: Filter the resulting solid, wash it with water, and dry it to obtain crude 2-Chloro-4,6-dimethoxy-1,3,5-triazine.[6]

-

Purification: Purify the crude product by recrystallization from heptane to yield the final product with a purity of up to 99.5%.[6]

Applications in Research and Drug Development

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a versatile reagent with numerous applications in organic synthesis and drug development.

-

Peptide Coupling Agent: It was first identified as a coupling reagent for peptide synthesis.[6] It is valued for its high coupling efficiency and yield while preserving the optical activity of the reactants.[6]

-

Synthesis of Amide Bonds: Beyond simple peptides, it is used in the synthesis of amide bonds in complex natural products.[7]

-

Intermediate in Drug Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of Leflunomide, a drug used to treat rheumatoid arthritis.

-

Derivatization of Amines: It readily reacts with tertiary amines to form 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts.[2] A notable example is the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) by reacting with N-methylmorpholine.[4]

Chemical Reactivity and Stability

The reactivity of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is centered around the triazine ring. The chlorine atom is a good leaving group and can be readily displaced by nucleophiles. This reactivity is the basis for its use as a coupling agent. The two methoxy groups are electron-donating, which influences the reactivity of the chlorine atom compared to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The compound should be stored in a cool, dry place with the container sealed to prevent degradation.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 3140-73-6 [chemicalbook.com]

- 3. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氯-4,6-二甲氧基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

Technical Guide: Solubility Profile of 2-Chloro-4-methoxy-1,3,5-triazine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 2-Chloro-4-methoxy-1,3,5-triazine. An extensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on qualitative assessments of structurally similar compounds and outlines a general methodology for determining solubility.

Solubility Data

Table 1: Qualitative Solubility of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

| Solvent | Solubility Description | Citation |

| Water | Insoluble/Slightly Soluble | [1] |

| Chloroform | Soluble | [1] |

| Methanol | Soluble | [1] |

Disclaimer: The data in Table 1 pertains to 2-Chloro-4,6-dimethoxy-1,3,5-triazine. While indicative, the solubility of this compound may differ.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[2][3] This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[2]

Materials and Apparatus:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Conical flask or sealed vials

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporating dish or watch glass

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask.

-

Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[4] The presence of undissolved solid indicates saturation.[2]

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the set temperature for a period to let the excess solid settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected sample using a syringe filter to remove any remaining undissolved microparticles.

-

-

Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., below the compound's melting point).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing process until a constant weight is achieved.[3]

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution taken) * 100

-

Visualizations

Diagram 1: Gravimetric Solubility Determination Workflow

Caption: Workflow for determining solubility using the gravimetric method.

References

An In-depth Technical Guide to the Spectral Data of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. It includes structured data tables for easy reference and detailed experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.98 | Singlet | -OCH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 54.6 | -OCH₃ |

| 167.8 | C4/C6 of triazine ring |

| 170.2 | C2 of triazine ring |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1562 | Strong | Triazine ring stretching |

| 1460 | Medium | C=N stretching |

| 1300 | Medium | C-O stretching |

| 818 | Medium | C-N stretching |

| 558 | Medium | C-H out-of-plane bending |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 175.01 | High | [M]⁺ (Molecular Ion) |

| 145 | Medium | [M - CH₂O]⁺ |

| 130 | Medium | [M - CH₃O - CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker AM-270 spectrometer (or equivalent) operating at a proton resonance frequency of 270 MHz and a carbon resonance frequency of 67.5 MHz.

-

Sample Preparation: Approximately 10-20 mg of 2-Chloro-4,6-dimethoxy-1,3,5-triazine was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A total of 16-32 scans were typically co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A wider spectral width of 200-220 ppm was used. A longer relaxation delay of 2-5 seconds was employed due to the longer relaxation times of carbon nuclei. Several hundred to a few thousand scans were accumulated to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Bruker IFS 85 FT-IR spectrometer (or a similar Fourier-transform infrared spectrometer) equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet was also recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. Typically, 16-32 scans were co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The transmittance or absorbance was plotted as a function of wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) system, such as an Agilent GC-MSD, was used.

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the gas chromatograph. The GC separated the sample from any impurities before it entered the mass spectrometer.

-

Ionization: Electron ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.

-

Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-400.

-

Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z. The molecular ion peak and major fragment ions were identified and analyzed to confirm the molecular weight and elucidate the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

2-Chloro-4-methoxy-1,3,5-triazine molecular weight

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Introduction

Substituted 1,3,5-triazines are a class of heterocyclic compounds with a wide range of applications, stemming from the reactivity of the triazine core. The most common precursor for these compounds is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. By sequential nucleophilic substitution of the chlorine atoms, a vast library of functionalized triazines can be synthesized.[1][2]

This technical guide focuses on 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) , a disubstituted triazine that has found extensive use in organic synthesis. While the query specified "2-Chloro-4-methoxy-1,3,5-triazine," the vast majority of scientific literature and commercial availability points towards the di-methoxy substituted version, CDMT, as the compound of significant interest for researchers. CDMT is a stable, efficient, and cost-effective coupling reagent, particularly valued in the formation of amide and ester bonds.[3][4] Its ability to promote reactions with high yields while preserving the stereochemical integrity of reactants makes it an invaluable tool in peptide synthesis and the creation of complex natural products.[3][5] This guide will provide a comprehensive overview of its properties, synthesis, mechanism of action, and key experimental protocols relevant to research and drug development professionals.

Physicochemical and Quantitative Data

A summary of the key physical and chemical properties of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is presented below.

| Property | Value | Source |

| Molecular Weight | 175.57 g/mol | [6][7] |

| Molecular Formula | C₅H₆ClN₃O₂ | [6][7] |

| CAS Number | 3140-73-6 | [6][8] |

| Appearance | White to off-white crystalline solid/powder | [8][9] |

| Melting Point | 71-74 °C | [10][11][12] |

| Boiling Point | 305.1 ± 25.0 °C at 760 mmHg | [11] |

| Density | 1.4 ± 0.1 g/cm³ | [11] |

| Solubility | Sparingly soluble in water | [8] |

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

The most common and industrially scalable method for synthesizing CDMT involves the controlled reaction of cyanuric chloride with a methoxide source.[1] The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a stepwise and controlled synthesis.[1][2]

General Synthesis Workflow

The synthesis typically starts with cyanuric chloride and proceeds through a disubstitution reaction using sodium methoxide in a suitable solvent, such as N,N-dimethylformamide (DMF).[4][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 5. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - Google Patents [patents.google.com]

- 6. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Alzchem Group [alzchem.com]

- 7. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Chloro-4,6-dimethoxy-1,3,5-triazine, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. 2-Chloro-4,6-dimethoxy-1,3,5-triazine CDMT [sigmaaldrich.com]

- 11. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CAS#:3140-73-6 | Chemsrc [chemsrc.com]

- 12. 2-Chloro-4,6-dimethoxy-1,3,5-triazine CDMT [sigmaaldrich.com]

- 13. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a highly versatile and reactive reagent extensively utilized in organic synthesis. Its reactivity is dominated by the electrophilic nature of the triazine ring and the susceptibility of the C2-chlorine atom to nucleophilic substitution. This technical guide provides a comprehensive overview of the reactivity profile of CDMT, with a focus on its applications in amide bond formation, esterification, and the synthesis of various triazine derivatives. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic visualizations are presented to serve as a practical resource for researchers in synthetic chemistry and drug development.

Core Reactivity: Nucleophilic Aromatic Substitution

The fundamental reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine is centered around the nucleophilic aromatic substitution (SNAr) of the chlorine atom. The electron-withdrawing nature of the triazine ring activates the C-Cl bond, making it an excellent leaving group upon attack by a wide range of nucleophiles.

The general mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion to yield the substituted triazine.

Caption: General mechanism of nucleophilic substitution on CDMT.

Reactions with N-Nucleophiles: Amide and Peptide Synthesis

One of the most prominent applications of CDMT is as a coupling reagent in amide and peptide synthesis.[1] This process involves the activation of a carboxylic acid, which then reacts with an amine to form the amide bond.

Mechanism of Carboxylic Acid Activation

The activation of a carboxylic acid by CDMT typically requires a tertiary amine base, most commonly N-methylmorpholine (NMM). The reaction proceeds through the formation of a highly reactive quaternary ammonium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This intermediate then reacts with the carboxylate anion to form a "superactive" triazine ester, which is highly susceptible to nucleophilic attack by an amine.

Caption: Activation of carboxylic acids and amide formation using CDMT/NMM.

Quantitative Yields in Amine Reactions

CDMT reacts with a variety of amino acids to form the corresponding N-substituted triazines in good to excellent yields.

| Amino Acid | Yield (%) | Reference |

| Glycine | 60.0 | [2] |

| Alanine | 66.6 | [2] |

| Valine | 61.4 | [2] |

| Leucine | 67.4 | [2] |

| Isoleucine | 72.5 | [2] |

Experimental Protocol: Synthesis of N-Acetyl-L-leucyl-amine

This one-step coupling procedure is optimized for rapid and quantitative formation of the peptide bond with minimal racemization.[3]

Materials:

-

N-acetyl-L-leucine (1.1 equiv.)

-

Amine (1.0 equiv.)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equiv.)

-

N-methylmorpholine (NMM) (3.6 equiv.)

-

Ethyl acetate

Procedure:

-

To a reaction vessel, add the N-acetyl-L-leucine, amine, and CDMT as solids.

-

Add ethyl acetate to the mixture to form a slurry.

-

While stirring, add N-methylmorpholine over approximately 1 minute.

-

Continue stirring the resulting slurry for 1-2 hours at room temperature.

-

Work-up:

-

Extractive: Wash the reaction mixture sequentially with 1N HCl (2x), water (1x), and brine (1x).

-

Precipitative (for acetonitrile): If acetonitrile is used as the solvent, the product often precipitates and can be isolated by filtration.

-

Reactions with O-Nucleophiles: Ester Synthesis

CDMT is also an effective reagent for the esterification of carboxylic acids with a range of alcohols, including primary, secondary, and even tertiary alcohols. The mechanism is analogous to amide synthesis, where an active triazine ester is formed and subsequently reacts with the alcohol.

Experimental Protocol: General Esterification

Materials:

-

Carboxylic acid (1.0 equiv.)

-

Alcohol (1.2 equiv.)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

-

N-methylmorpholine (NMM) (1.5 equiv.)

-

Acetonitrile

Procedure:

-

Mix the carboxylic acid, alcohol, and CDMT in a reaction vessel.

-

Add acetonitrile and stir the resulting slurry.

-

Add N-methylmorpholine over approximately 10 minutes.

-

Stir the slurry for 1-2 hours at room temperature.

-

The product can often be isolated by precipitation or standard extractive work-up.

Reactions with S-Nucleophiles

While less commonly reported, CDMT can react with thiols to form 2-thio-substituted triazines. The reaction proceeds under similar conditions to those used for amines and alcohols, typically in the presence of a base to deprotonate the thiol.

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

CDMT is readily synthesized from the inexpensive starting material, cyanuric chloride, by a sequential nucleophilic substitution with methanol.

Experimental Protocol: Large-Scale Preparation

A robust process for the preparation of multikilogram quantities of CDMT has been described.[4][5]

Materials:

-

Cyanuric chloride

-

Sodium methoxide

-

N,N-dimethylformamide (DMF)

-

Heptane

Procedure:

-

Dissolve cyanuric chloride in DMF in a suitable reactor.

-

Cool the solution to 5-10 °C.

-

Slowly add solid sodium methoxide to the cooled solution.

-

Allow the reaction to proceed at room temperature for 2 hours, then heat to reflux for 2.5 hours.

-

After cooling, add a large volume of water to precipitate the crude product.

-

Filter the solid, wash with water, and dry to obtain the crude CDMT.

-

Purify the crude product by recrystallization from heptane to yield pure CDMT (up to 91% yield).[4][5]

Caption: Workflow for the synthesis and purification of CDMT.

Conclusion

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a valuable and versatile reagent in modern organic synthesis. Its reactivity is primarily defined by the ease of nucleophilic substitution of its chlorine atom. This property has been effectively harnessed for the efficient synthesis of amides, peptides, and esters. The straightforward activation of carboxylic acids via the formation of a highly reactive triazine ester makes CDMT a powerful tool for drug development and other areas of chemical research. The experimental protocols and quantitative data provided in this guide offer a practical foundation for the successful application of CDMT in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

The Versatility of 2-Chloro-4-methoxy-1,3,5-triazine in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has emerged as a highly efficient and versatile reagent in organic synthesis, primarily recognized for its role as a powerful coupling agent in the formation of amide and ester bonds. Its stability, ease of handling, and high reactivity make it a valuable tool in the synthesis of complex organic molecules, including peptides and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the use of CDMT in key organic transformations.

Core Applications: Amide and Ester Synthesis

CDMT serves as an excellent activating agent for carboxylic acids, facilitating their condensation with amines and alcohols to yield amides and esters, respectively. The reaction proceeds through the formation of a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate, which is then susceptible to nucleophilic attack.

Amide Bond Formation

The use of CDMT in amide synthesis is particularly advantageous due to its ability to promote efficient coupling with minimal racemization, a critical factor in peptide synthesis.[1][2][3] The combination of CDMT with a tertiary amine, such as N-methylmorpholine (NMM), has been shown to be a potent system for amide bond formation.[4][5]

General Reaction Scheme for Amide Synthesis:

A comparative study has demonstrated the effectiveness of various CDMT/tertiary amine systems in the synthesis of N-phenethyl benzamide, with yields reaching up to 96%.[4]

Table 1: Dehydro-condensation of Benzoic Acid and Phenylethylamine using CDMT/Tertiary Amine Systems [4]

| Tertiary Amine (Base) | Reaction Time | Yield (%) |

| N-methylmorpholine (NMM) | 1 h | 96 |

| Trimethylamine (TMA) | 1 h | 96 |

| 1,4-Dimethylpiperazine | 15 min | 93 |

| Triethylamine (TEA) | 1 h | 85 |

Ester Bond Formation

CDMT is also a valuable reagent for the synthesis of esters from a wide range of carboxylic acids and alcohols, including primary, secondary, and tertiary alcohols. The reaction involves the initial formation of a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate, which then acylates the alcohol under mild conditions.[6] This method is particularly useful for the esterification of sensitive or labile alcohols.[6]

General Reaction Scheme for Ester Synthesis:

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using CDMT

This protocol describes a general method for the synthesis of amides from a carboxylic acid and an amine using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) as a base.[7]

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq)

-

N-methylmorpholine (NMM) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Potassium bisulfate (KHSO₄) solution

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (0.4 mmol) in anhydrous THF (2 mL), add N-methylmorpholine (53 μL, 0.48 mmol).

-

Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (0.44 mmol) to the mixture and stir for 5 minutes at ambient temperature.

-

Add the amine (0.44 mmol) to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M KHSO₄ solution (4 mL).

-

Extract the mixture with chloroform (3 x 10 mL).

-

Combine the organic layers and wash successively with 1 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Acyloxy-4,6-dimethoxy-1,3,5-triazine for Ester Synthesis

This protocol outlines the preparation of the active ester intermediate, which can then be used for the esterification of alcohols.[6]

Materials:

-

Carboxylic acid (1.0 eq)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0 eq)

-

Anhydrous solvent (e.g., THF, Dichloromethane)

Procedure:

-

Dissolve the carboxylic acid in an anhydrous solvent.

-

Add an equimolar amount of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

-

The reaction to form the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine can be monitored by TLC. This intermediate can often be used in the next step without isolation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows associated with the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine in organic synthesis.

Conclusion

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a highly effective and versatile reagent for the synthesis of amides and esters. Its ability to activate carboxylic acids under mild conditions, coupled with high yields and minimal side reactions, makes it an indispensable tool for organic chemists in academia and industry. The provided protocols and diagrams serve as a practical guide for the successful implementation of CDMT in synthetic workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 3140-73-6 | FC07101 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. arts.units.it [arts.units.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Imido-substituted triazines as dehydrative condensing reagents for the chemoselective formation of amides in the presence of free hydroxy groups - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03057J [pubs.rsc.org]

Application Notes and Protocols for 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a highly efficient and versatile coupling reagent employed in organic synthesis. It is a stable, crystalline solid with good solubility in common organic solvents, making it a practical choice for a variety of chemical transformations.[1][2] CDMT is particularly recognized for its role in the formation of amide and ester bonds, finding significant application in peptide synthesis, the preparation of Weinreb amides, and the synthesis of complex natural products.[3][4][5] Its use often results in high yields and, with optimized protocols, minimal racemization of chiral centers.[1][6]

This document provides detailed application notes and experimental protocols for the use of CDMT in key synthetic transformations.

Key Applications

-

Peptide Synthesis: CDMT is an effective coupling agent for the formation of peptide bonds.[5][6] It facilitates the reaction between a carboxylic acid (the C-terminus of one amino acid) and an amine (the N-terminus of another) to form a stable amide linkage.

-

Amide and Ester Synthesis: Beyond peptides, CDMT is used for the general synthesis of amides and esters from carboxylic acids and amines or alcohols, respectively.[4][7]

-

Weinreb Amide Synthesis: A notable application of CDMT is in the convenient one-pot synthesis of Weinreb amides (N-methoxy-N-methyl amides), which are valuable intermediates for the preparation of ketones.[3][8][9]

-

Synthesis of Other Heterocycles: CDMT serves as a precursor for the synthesis of other triazine derivatives by reacting with various nucleophiles.[10]

Data Presentation

Table 1: Quantitative Data for Amide Synthesis using CDMT

| Carboxylic Acid | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzoic acid | Phenylethylamine | N-Methylmorpholine (NMM) | Methanol | 1 | 93 | [11] |

| Benzoic acid | Phenylethylamine | 1,4-Dimethylpiperazine | Methanol | 0.25 | 93 | [12] |

| N-Acetyl-L-leucine | Benzylamine | N-Methylmorpholine (NMM) | Ethyl Acetate | 1-2 | >95 (conversion) | [1] |

| N-Boc-L-phenylalanine | Glycine methyl ester | N-Methylmorpholine (NMM) | Dichloromethane | 12 | 85 | [13] |

Table 2: Quantitative Data for Weinreb Amide Synthesis using CDMT

| Carboxylic Acid | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetic acid | N,O-Dimethylhydroxylamine hydrochloride | N-Methylmorpholine (NMM) | Tetrahydrofuran (THF) | 8 | 95 | [3] |

| (S)-N-Boc-proline | N,O-Dimethylhydroxylamine hydrochloride | N-Methylmorpholine (NMM) | Tetrahydrofuran (THF) | 8 | 92 | [3] |

| Cyclohexanecarboxylic acid | N,O-Dimethylhydroxylamine hydrochloride | N-Methylmorpholine (NMM) | Tetrahydrofuran (THF) | 8 | 96 | [3] |

| Cinnamic acid | N,O-Dimethylhydroxylamine hydrochloride | N-Methylmorpholine (NMM) | Tetrahydrofuran (THF) | 8 | 94 | [3] |

Experimental Protocols

Protocol 1: General One-Pot Amide/Peptide Synthesis

This protocol describes a one-pot, one-step procedure for amide bond formation which has been shown to be rapid and minimize racemization.[1][13]

Materials:

-

Carboxylic acid (1.0 equiv.)

-

Amine (1.0 equiv.)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

-

N-Methylmorpholine (NMM) (3.6 equiv.)

-

Ethyl acetate (or other suitable solvent like THF, acetonitrile, methanol)[1][10]

Procedure:

-

To a reaction vessel, add the carboxylic acid, amine, and CDMT as solids.

-

Add the chosen solvent (e.g., ethyl acetate) to the mixture to form a slurry.

-

While stirring, add N-methylmorpholine (NMM) to the slurry over approximately 1 minute.

-

Continue to stir the resulting slurry at room temperature for 1-2 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Work-up Option A (Extractive):

-

Wash the reaction mixture with 1N HCl.

-

Follow with a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by chromatography if necessary.[1]

-

-

Work-up Option B (Precipitative, for non-water soluble solids):

-

If acetonitrile is used as the solvent, add water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

Dry the solid product under vacuum.[2]

-

Protocol 2: Synthesis of Weinreb Amides

This protocol is a one-flask method for the preparation of Weinreb amides.[3]

Materials:

-

Carboxylic acid (1.0 equiv.)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

-

N-Methylmorpholine (NMM) (1.1 equiv.)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv.)

-

Tetrahydrofuran (THF)

-

Ether

-

Aqueous sodium carbonate solution

-

Water

-

Brine

Procedure:

-

Dissolve the carboxylic acid in THF in a reaction flask.

-

Add CDMT and NMM to the solution. Stir the mixture for 1 hour at room temperature to form the activated ester. The formation of a white suspension is typically observed.

-

In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride with one equivalent of NMM in THF.

-

Add the neutralized N,O-dimethylhydroxylamine solution to the suspension of the activated ester.

-

Stir the reaction mixture for 8 hours at room temperature.

-

Dilute the reaction mixture with ether.

-

Wash the organic layer sequentially with water, aqueous sodium carbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide. The product is often of high purity and may not require further purification.[3]

Visualizations

Caption: Workflow for one-pot amide/peptide synthesis using CDMT.

Caption: General reaction pathway for CDMT-mediated amide formation.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]

- 4. arts.units.it [arts.units.it]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. iris.unito.it [iris.unito.it]

- 9. Synthesis of Weinreb and their Derivatives (A Review) : Oriental Journal of Chemistry [orientjchem.org]

- 10. 2-Chloro-4,6-dimethoxy-1,3,5-triazine CDMT [sigmaaldrich.com]

- 11. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-chloro-4-methoxy-1,3,5-triazine and its analogues with various amines. The s-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The sequential and temperature-controlled nucleophilic aromatic substitution (SNAr) of chloro-substituted triazines allows for the precise and controlled synthesis of diverse compound libraries.[1][2][3] This versatility makes this compound a valuable building block in drug discovery and development. These notes offer a comprehensive guide to reaction conditions, experimental setup, and data interpretation.

Introduction

The 1,3,5-triazine core is a fundamental scaffold in the development of therapeutic agents.[4][5] The reactivity of chlorotriazines, such as 2,4,6-trichloro-1,3,5-triazine (TCT), is well-established, with the chlorine atoms being sequentially substituted by nucleophiles at different temperatures.[2][3] The first substitution typically occurs at 0°C, the second at room temperature, and the third at elevated temperatures.[3][6] This differential reactivity allows for the construction of complex, multi-substituted triazine derivatives.

This compound serves as a key intermediate in this synthetic strategy. The presence of a methoxy group moderates the reactivity of the triazine ring, while the remaining chlorine atom provides a site for further functionalization with a variety of primary and secondary amines, including amino acids and peptide fragments.[7][8] This reaction is a cornerstone for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Reaction Mechanism and Workflow

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient triazine ring is susceptible to attack by the nucleophilic amine. The reaction is typically facilitated by a base to scavenge the liberated hydrochloric acid.

Caption: Generalized SNAr mechanism for the reaction.

A typical experimental workflow for this reaction is outlined below. It involves the sequential addition of reagents under controlled temperature conditions, followed by workup and purification.

Caption: Typical experimental workflow for amine substitution.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of various amino-triazine derivatives based on published data.

Table 1: Reaction of 2-Chloro-4,6-dimethoxy-1,3,5-triazine with α-Amino Acids [7]

| α-Amino Acid | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Alanine | Et3N | 1,4-Dioxane/Water (1:1) | Room Temp. | Overnight | 66.6 |

| Phenylalanine | Et3N | 1,4-Dioxane/Water (1:1) | Room Temp. | Overnight | 70.2 |

| Tryptophan | Et3N | 1,4-Dioxane/Water (1:1) | Room Temp. | Overnight | 68.5 |

Table 2: Synthesis of Dipeptide-Substituted Triazines [8]

| Dipeptide | Base | Temperature | Yield (%) |

| H2N-Asp(OtBu)-Ala-OMe | NaHCO3 | Not Specified | 97.6 |

| H2N-Trp-Ala-OMe | NaHCO3 | Not Specified | 97.5 |

| H2N-Aib-Ala-OMe | NaHCO3 | Not Specified | 95.8 |

| H2N-His(Ts)-Ala-OMe | NaHCO3 | Not Specified | 98.8 |

Table 3: General Conditions for Nucleophilic Substitution on Chloro-s-Triazines [2][3][9]

| Substitution Step | Nucleophile | Base | Solvent | Temperature (°C) |

| First Cl | Amine, Phenol, Thiol | DIEA | EtOAc, DCM | 0 |

| Second Cl | Amine | DIEA | DCM | Room Temp. |

| Third Cl | Amine | DIEA | EtOAc | 35 |

Experimental Protocols

Protocol 1: General Procedure for the Reaction of 2-Chloro-4,6-dimethoxy-1,3,5-triazine with α-Amino Acids[7]

-

Preparation of Triethylammonium Salt: Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) in 1,4-dioxane. Add triethylamine (Et3N) (1.1 eq) and stir at room temperature until a white suspension of the triethylammonium chloride salt forms.

-

Addition of Amino Acid: In a separate flask, dissolve the α-amino acid (1.2 eq) and triethylamine (1.1 eq) in water.

-

Reaction: Add the amino acid solution to the triazine suspension. The mixture should become clear. Stir the reaction overnight at room temperature.

-

Workup: Neutralize the reaction mixture with 5% citric acid or 1 N HCl.

-

Isolation: The product may precipitate upon neutralization and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Mono-Substituted Dichloro-s-triazines[2][9]

-

Initial Setup: Dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq) in ethyl acetate (EtOAc) or dichloromethane (DCM) and cool the solution to 0°C.

-

Nucleophile Addition: Add the amine (1.0 eq) to the stirring solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIEA) (1.0 eq).

-

Reaction: Stir the reaction at 0°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, dilute the reaction mixture with DCM and wash several times with water to remove DIEA salts.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the mono-substituted product.

Protocol 3: Synthesis of Di- and Tri-substituted Triazines[2][3]

-

Second Substitution: To the mono-substituted dichloro-s-triazine (from Protocol 2), add a second nucleophile (2.0 eq) and DIEA (2.0 eq) in an appropriate solvent.

-

Reaction Conditions: Stir the reaction at room temperature for the second substitution or heat to 35-80°C for the third substitution.[2][7] The reaction time can range from a few hours to overnight.

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 2 to isolate the final multi-substituted triazine derivative.

Applications in Drug Development

The s-triazine scaffold is a versatile platform for the development of novel therapeutics. The ability to introduce diverse functional groups through reactions with amines allows for the fine-tuning of pharmacological properties.

-

Anticancer Agents: Many 1,3,5-triazine derivatives have demonstrated potent anticancer activity.[3][4]

-

Enzyme Inhibitors: Substituted triazines have been investigated as inhibitors for various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE).[7][8]

-

Peptide Chemistry: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is used as a coupling reagent in peptide synthesis due to its high efficiency and ability to preserve the chirality of the reactants.[5][10]

-

Combinatorial Chemistry: The sequential substitution chemistry of chlorotriazines is well-suited for combinatorial and parallel synthesis approaches to generate large compound libraries for screening.[5]

Safety Precautions

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and is toxic to aquatic life.

-

Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. 1,3,5-Triazine as core for the preparation of dendrons - RED | REDI [redi.cedia.edu.ec]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]